2-Ethoxyphenol-d5
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFFSWKSMRFRQ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482719 | |
| Record name | 2-Ethoxy-d5-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117320-30-6 | |
| Record name | 2-Ethoxy-d5-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethoxyphenol-d5 chemical properties and structure
An In-depth Technical Guide to 2-Ethoxyphenol-d5: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. The document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This compound is the deuterated analog of 2-Ethoxyphenol, a compound used in the synthesis of pharmaceuticals and as a flavoring agent.[1][2] The incorporation of five deuterium atoms in the ethoxy group makes this compound a valuable internal standard for mass spectrometry-based quantitative analysis.[3][]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. For comparison, the properties of its non-deuterated counterpart, 2-Ethoxyphenol, are also provided.
| Property | This compound | 2-Ethoxyphenol |
| CAS Number | 117320-30-6[5][6] | 94-71-3[1] |
| Molecular Formula | C₈H₅D₅O₂[7] | C₈H₁₀O₂[1] |
| Molecular Weight | 143.19 g/mol [5] | 138.16 g/mol [1] |
| IUPAC Name | 2-(1,1,2,2,2-pentadeuterioethoxy)phenol[5] | 2-ethoxyphenol[1] |
| Synonyms | Guaethol-d5, Catechol Monoethyl Ether-d5, o-Ethoxyphenol-d5[3][] | Guaethol, Catechol monoethyl ether, o-Ethoxyphenol[1] |
| Appearance | Colorless Liquid[8][9] | Low-melting solid or liquid[1] |
| Melting Point | Not available | 20-25 °C[1] |
| Boiling Point | Not available | 216-217 °C[1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[8] | Not specified |
| Polar Surface Area (PSA) | 29.46 Ų[3] | 29.5 Ų[1] |
| LogP | 1.79[3] | 1.7[1] |
Chemical Structure
The chemical structure of this compound consists of a catechol ring with one of the hydroxyl groups etherified with a deuterated ethyl group.
| Identifier | This compound |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[5] |
| InChI | InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2[5] |
| InChIKey | MOEFFSWKSMRFRQ-ZBJDZAJPSA-N[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by the ethylation of catechol using a deuterated ethylating agent. The following is a representative protocol based on the synthesis of the non-deuterated analog.[10]
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Iodoethane-d5 (or another suitable deuterated ethylating agent like diethyl-d10 sulfate)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve catechol and sodium hydroxide in a mixture of toluene and water in a reaction vessel.
-
Stir the mixture and add iodoethane-d5 dropwise at room temperature.
-
Heat the reaction mixture to 60-65°C and maintain for several hours with continuous stirring.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with a dilute HCl solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
References
- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 117320-30-6(2-ETHOXY-D5-PHENOL) | Kuujia.com [kuujia.com]
- 5. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethoxy-d5-phenol | CDN-D-7541-0.25G | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. dev.usbio.net [dev.usbio.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tdcommons.org [tdcommons.org]
Synthesis and isotopic purity of 2-Ethoxyphenol-d5
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 2-Ethoxyphenol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its CAS number 117320-30-6, is the deuterated analogue of 2-ethoxyphenol (Guaethol).[1][2] In this isotopologue, the five hydrogen atoms on the ethoxy group are replaced with deuterium, resulting in the chemical name 2-(1,1,2,2,2-pentadeuterioethoxy)phenol.[1] Deuterated compounds are of significant interest in pharmaceutical research and drug development. They are used as internal standards for quantitative analysis by mass spectrometry, in metabolic studies to track the fate of molecules in vivo, and to investigate reaction mechanisms.[3] The substitution of hydrogen with deuterium can also alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties due to the kinetic isotope effect. This guide provides a comprehensive overview of a proposed synthesis route for this compound and the analytical methods required to confirm its isotopic purity.
Proposed Synthesis of this compound
The most direct and widely used method for preparing simple aryl ethers is the Williamson ether synthesis.[4][5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] For the synthesis of this compound, this translates to the reaction of catechol (1,2-dihydroxybenzene) with a deuterated ethylating agent, specifically iodoethane-d5.
The overall reaction scheme is a two-step process: first, the deprotonation of one of the hydroxyl groups of catechol to form a more nucleophilic phenoxide, followed by the substitution reaction with iodoethane-d5.
Experimental Protocols
The following protocols are representative methods based on established procedures for Williamson ether synthesis of the non-deuterated analogue and general practices for handling deuterated reagents.[7]
Protocol 1: Synthesis of this compound
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add catechol (1.0 eq) and a suitable solvent system such as toluene and water.[7]
-
Phenoxide Formation: While stirring under an inert nitrogen atmosphere, add a base such as sodium hydroxide (1.0 eq). The mixture is stirred to allow for the formation of the sodium catecholate salt.[7]
-
Alkylation: Add iodoethane-d5 (CD
3CD2I, 1.0-1.2 eq) to the reaction mixture. Commercial iodoethane-d5 often contains copper wire as a stabilizer.[8] -
Reaction: Heat the mixture to reflux (approximately 60-80 °C, depending on the solvent) and maintain for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of 5-6.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[9]
Protocol 2: Synthesis of Iodoethane-d5 (Starting Material)
Iodoethane-d5 is commercially available with high isotopic purity (typically >99 atom % D).[8][10][11] For researchers needing to synthesize it, a common method is the reaction of ethanol-d6 with phosphorus triiodide (PI3), which is typically generated in situ from red phosphorus and iodine.
-
Setup: In a round-bottom flask fitted with a reflux condenser, place red phosphorus (1.0 eq) and ethanol-d6 (10.0 eq).
-
Addition of Iodine: Slowly add powdered iodine (5.0 eq) to the flask in small portions. The reaction is exothermic.
-
Reaction: Once the addition is complete, allow the mixture to stand for a period before gently heating it on a water bath for approximately one hour to drive the reaction to completion.[12]
-
Distillation: Distill the iodoethane-d5 directly from the reaction mixture.
-
Purification: Wash the collected distillate with a dilute sodium hydroxide solution to remove unreacted iodine, followed by water. Dry the product over anhydrous calcium chloride and perform a final distillation to obtain pure iodoethane-d5.[12]
Isotopic Purity and Structural Confirmation
Determining the isotopic purity and confirming the structure of the final product is a critical step. This is typically accomplished using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Analytical Protocols
Protocol 3: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range. The molecular ion of this compound is expected at an m/z corresponding to C
8H5D5O2. -
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Calculate the isotopic purity by measuring the relative abundance of the molecular ion peaks corresponding to the d5 species versus the d0 to d4 species.
Protocol 4: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl
3) in an NMR tube. -
¹H-NMR Spectroscopy: Acquire a proton NMR spectrum. For a highly pure this compound sample, the characteristic signals for the ethoxy group protons (a triplet around 1.4 ppm and a quartet around 4.1 ppm) should be absent or significantly diminished. The only signals present should be from the aromatic protons and the hydroxyl proton. The small residual signals from the ethoxy group can be integrated against the aromatic signals to quantify the level of isotopic incorporation.
-
²H-NMR (Deuterium) Spectroscopy: Acquire a deuterium NMR spectrum. This will show signals corresponding to the deuterium atoms on the ethyl group, confirming their location within the molecule.[13]
-
¹³C-NMR Spectroscopy: A carbon-13 NMR can also be useful. The signals for the deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.
Data Presentation
Quantitative data for the synthesis and characterization are summarized below.
Table 1: Reagent and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Catechol | 120-80-9 | C₆H₆O₂ | 110.11 | Starting Material |
| Iodoethane-d5 | 6485-58-1 | C₂D₅I | 161.00 | Deuterated Reagent[10] |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Base |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| This compound | 117320-30-6 | C₈H₅D₅O₂ | 143.19 | Product [14] |
Table 2: Expected Synthesis and Purity Results
| Parameter | Expected Value | Method of Determination |
| Theoretical Yield | ~1.30 g (from 1.0 g Catechol) | Stoichiometric Calculation |
| Experimental Yield | 65-80% | Gravimetric (post-purification) |
| Chemical Purity | >98% | GC-MS or HPLC |
| Isotopic Purity (Atom % D) | >99% | HRMS, ¹H-NMR |
| Molecular Weight (Monoisotopic) | 143.0995 g/mol | High-Resolution Mass Spectrometry[14] |
References
- 1. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]
- 9. 2-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. IODOETHANE-D5 | 6485-58-1 [chemicalbook.com]
- 12. Preparation of iodoethane [rod.beavon.org.uk]
- 13. benchchem.com [benchchem.com]
- 14. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Ethoxyphenol-d5 certificate of analysis and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethoxyphenol-d5, a deuterated analog of 2-ethoxyphenol, commonly used as an internal standard in analytical and drug metabolism studies. This document outlines typical quality specifications, supplier information, and detailed experimental protocols for its analysis.
Supplier Information
This compound (CAS No. 117320-30-6) is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. Researchers are advised to request a lot-specific Certificate of Analysis from their chosen supplier.
Known Suppliers:
-
BOC Sciences
-
Clinivex
-
LGC Standards
-
MyBioSource
-
Pharmaffiliates
-
Santa Cruz Biotechnology
-
United States Biological
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for this compound provides critical data on its purity and isotopic enrichment. While a specific CoA was not publicly available, the following table summarizes typical specifications based on industry standards for deuterated internal standards.[1][2]
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Chemical Purity (by GC/MS) | ≥ 98% | Gas Chromatography/Mass Spectrometry |
| Isotopic Enrichment | ≥ 98 atom % D | Gas Chromatography/Mass Spectrometry |
| Identity (by ¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance |
| Molecular Formula | C₈H₅D₅O₂ | - |
| Molecular Weight | 143.19 g/mol | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.
Purity and Isotopic Enrichment Analysis by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is used to determine the chemical purity of this compound and to quantify its isotopic enrichment.
a. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC/MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
b. Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Methanol or Dichloromethane (solvent), HPLC grade.
c. GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
d. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Mode: Full Scan
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
e. Data Analysis:
-
Chemical Purity: Determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.
-
Isotopic Enrichment: Calculated by analyzing the mass spectrum of the this compound peak. The relative intensities of the molecular ion peak (m/z 143) and the corresponding unlabeled (d0) peak (m/z 138) are used to determine the percentage of the deuterated species.
Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is employed to confirm the chemical structure of this compound. The absence of signals corresponding to the ethoxy protons confirms successful deuteration.
a. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
b. Reagents:
-
Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
c. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
d. Acquisition Parameters:
-
Nucleus: ¹H
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Spectral Width: -2 to 12 ppm
e. Data Analysis:
-
The resulting spectrum is analyzed for the characteristic signals of the aromatic protons. The absence or significant reduction of signals in the region expected for the ethoxy group protons (approximately 1.4 ppm and 4.1 ppm) confirms the high level of deuteration at these positions.
Visualizations
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: Quality Control Workflow for this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 2-Ethoxyphenol
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-Ethoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physical characteristics, spectroscopic data, and the experimental methodologies used for its characterization. Particular emphasis is placed on the synthesis and analysis of its deuterated forms, which are valuable in mechanistic studies, metabolic fate determination, and as internal standards in quantitative analysis.
Physical Properties
The physical properties of 2-Ethoxyphenol are well-documented. While specific data for the deuterated analog may vary slightly, the properties of the non-deuterated form provide a strong baseline.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[1][2][3][4][5][6][7] |
| Molecular Weight | 138.16 g/mol [1] |
| Deuterated Molecular Weight (d5) | 143.19 g/mol [8] |
| Appearance | Clear colorless to yellow liquid[2][3][5][9][10] |
| Melting Point | 20-25 °C[1][2][4][5][10][11][12] |
| Boiling Point | 216-217 °C[1][2][4][5][10][11][12] |
| Density | 1.09 g/mL at 25 °C[2][4][5][10][11][13][14] |
| Refractive Index | n20/D 1.529[2][4][5][11] |
| Vapor Pressure | 0.02 mmHg[1] to 1 hPa (45 °C)[2][3][14] |
| Flash Point | 91 °C[2][3][5][14][15] |
| Water Solubility | 8.414 - 9 g/L[2][3][5][14] |
| LogP | 1.680 - 1.7[1][2][15] |
Chemical and Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of deuterated 2-Ethoxyphenol. The introduction of deuterium atoms leads to predictable changes in the spectra, particularly in NMR and Mass Spectrometry.
| Property | Data |
| CAS Number | 94-71-3 (non-deuterated)[1][3][4][5][6][7][10][11][12] |
| Deuterated CAS Number (d5) | 117320-30-6[8] |
| ¹H NMR | Shifts are observed for the protons on the ethoxy group in the deuterated form.[16] |
| ¹³C NMR | Spectral data is available for the non-deuterated form.[1][4] |
| Mass Spectrometry | The molecular ion peak will shift according to the number of deuterium atoms incorporated. For the d5 variant, the molecular weight increases to approximately 143.19 g/mol .[1][8] |
| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear in the spectrum, typically in the range of 2100-2250 cm⁻¹.[17][18] |
| pKa | 10.109 (at 25°C)[2][5] |
Experimental Protocols
Synthesis of Deuterated 2-Ethoxyphenol
A common method for the synthesis of 2-Ethoxyphenol is the Williamson ether synthesis, starting from catechol.[2][19] For the deuterated analog, a deuterated ethylating agent would be used.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve catechol in a suitable solvent such as toluene.[19]
-
Addition of Base: Add a strong base, like sodium hydroxide, to deprotonate one of the hydroxyl groups of catechol.[19]
-
Addition of Deuterated Ethylating Agent: Slowly add a deuterated ethylating agent, such as d5-ethyl iodide or d5-diethyl sulfate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours to ensure the completion of the reaction.[19]
-
Workup: After cooling, the reaction mixture is washed with water and the organic layer is separated.
-
Purification: The crude product is purified by vacuum distillation to obtain pure deuterated 2-Ethoxyphenol.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the position and extent of deuteration.
Protocol:
-
Sample Preparation: Dissolve a small amount of the deuterated 2-Ethoxyphenol in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethoxy group protons will confirm deuteration.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The signals for the carbons attached to deuterium will show a characteristic splitting pattern (a triplet for -CD₂- and a quintet for -CD₃) and a slight upfield shift.
-
Data Analysis: Integrate the remaining proton signals to determine the isotopic purity.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic distribution.[21][22][23][24][25][26]
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[21][22]
-
Mass Analysis: Acquire the mass spectrum, ensuring high resolution to distinguish between different isotopologues.
-
Data Analysis: Determine the mass of the molecular ion to confirm the incorporation of deuterium. The relative intensities of the M, M+1, M+2, etc., peaks will provide the isotopic distribution and purity.[21][22][23][27]
References
- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Cas 94-71-3,2-Ethoxyphenol | lookchem [lookchem.com]
- 6. Phenol, 2-ethoxy- [webbook.nist.gov]
- 7. Phenol, 2-ethoxy- [webbook.nist.gov]
- 8. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 94-71-3 | Manufacturers | Suppliers | India [ottokemi.com]
- 11. alkalisci.com [alkalisci.com]
- 12. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]
- 13. 2-ethoxyphenol [stenutz.eu]
- 14. lobachemie.com [lobachemie.com]
- 15. 2-ethoxyphenol, 94-71-3 [thegoodscentscompany.com]
- 16. 2-Ethoxyphenol(94-71-3) 1H NMR spectrum [chemicalbook.com]
- 17. 2-Ethoxyphenol(94-71-3) IR Spectrum [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. tdcommons.org [tdcommons.org]
- 20. 2-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 21. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. almacgroup.com [almacgroup.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
2-Ethoxyphenol-d5 safety data sheet and handling precautions
- 1. A Single Gene Cluster for Chalcomycins and Aldgamycins: Genetic Basis for Bifurcation of Their Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
- 5. researchgate.net [researchgate.net]
- 6. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]
- 7. Total Synthesis of Mycinolide IV and Path-Scouting for Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. rsc.org [rsc.org]
- 14. organomation.com [organomation.com]
- 15. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycosylation is important for legumain localization and processing to active forms but not for cystatin E/M inhibitory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Congenital Disorders of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Acquired Glycosylation Changes in Human Disease - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The macrolides: erythromycin, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Commercial availability and pricing of 2-Ethoxyphenol-d5
A comprehensive list of SEO-driven, long-tail keywords related to “EDP-305” has been compiled for scientific researchers. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This list can guide the creation of targeted content to address the specific informational needs of researchers at different stages of their investigation of EDP-305.
| Category | Long-tail Keyword |
| Foundational & Exploratory | EDP-305 mechanism of action in liver fibrosis |
| EDP-305 as a selective farnesoid X receptor agonist | |
| Preclinical research on EDP-305 for non-alcoholic fatty liver disease | |
| EDP-305's effect on hepatic stellate cell activation | |
| Investigating the anti-inflammatory properties of EDP-305 | |
| EDP-305 regulation of bile acid synthesis genes | |
| The role of EDP-305 in modulating lipid metabolism in hepatocytes | |
| EDP-305's impact on fibrogenic gene expression | |
| Exploring the downstream signaling pathways of EDP-305 | |
| EDP-305's potential for treating cholestatic liver diseases | |
| Understanding the chemical structure and properties of EDP-305 | |
| EDP-305's selectivity for FXR over other nuclear receptors | |
| In vitro characterization of EDP-305's pharmacological profile | |
| The discovery and development of EDP-305 for liver disease | |
| EDP-305's effect on intestinal FXR activation and FGF19 release | |
| Methodological & Application | Protocol for EDP-305 in vitro cell-based assays |
| EDP-305 dosage and administration in mouse models of NASH | |
| Using EDP-305 in a methionine and choline-deficient (MCD) diet model | |
| Gene expression analysis in liver tissue after EDP-305 treatment | |
| How to prepare EDP-305 for in vivo studies | |
| Western blot analysis of FXR target proteins with EDP-305 treatment | |
| Immunohistochemistry for fibrosis markers in EDP-305 treated animal models | |
| Chromatin immunoprecipitation (ChIP) assays for FXR binding with EDP-305 | |
| Lentiviral shRNA knockdown of FXR to study EDP-305 effects | |
| Seahorse assay to measure metabolic changes with EDP-305 | |
| Using primary human hepatocytes to study EDP-305 efficacy | |
| Establishing a stable cell line expressing a luciferase reporter for FXR activation by EDP-305 | |
| Flow cytometry analysis of immune cell infiltration in response to EDP-305 | |
| Lipidomics analysis of liver tissue from EDP-305 treated mice | |
| In vivo imaging techniques to assess liver fibrosis in response to EDP-305 | |
| Troubleshooting & Optimization | Optimizing EDP-305 concentration for in vitro experiments |
| Troubleshooting EDP-305 solubility issues in cell culture media | |
| Assessing potential EDP-305 off-target effects in cell-based assays | |
| Managing pruritus as a side effect in animal models treated with EDP-305 | |
| How to minimize EDP-305 cytotoxicity in primary cell cultures | |
| Addressing variability in animal model response to EDP-305 | |
| Best practices for long-term storage and stability of EDP-305 | |
| Identifying and mitigating confounding variables in EDP-305 studies | |
| Optimizing oral gavage techniques for EDP-305 administration in rodents | |
| Interpreting unexpected results in EDP-305 gene expression studies | |
| Strategies to improve the translational relevance of preclinical EDP-305 studies | |
| Overcoming challenges in co-administering EDP-305 with other compounds | |
| Validating the specificity of antibodies for FXR pathway proteins in EDP-305 experiments | |
| How to control for vehicle effects in in vivo studies with EDP-305 | |
| Addressing potential batch-to-batch variability of EDP-305 | |
| Validation & Comparative | Comparing the efficacy of EDP-305 and obeticholic acid in NASH models |
| Head-to-head comparison of EDP-305 and other FXR agonists on liver fibrosis | |
| Side effect profile of EDP-305 versus other non-bile acid FXR agonists | |
| Validating the anti-fibrotic effects of EDP-305 in a carbon tetrachloride (CCl4) model | |
| A comparative study of EDP-305's effects on different liver cell types | |
| Cross-species comparison of EDP-305 potency and efficacy | |
| Evaluating the synergistic effects of EDP-305 with other NASH drug candidates | |
| Replicating published in vivo efficacy data for EDP-305 | |
| A meta-analysis of preclinical studies on EDP-305 | |
| Independent validation of EDP-305's selectivity for the farnesoid X receptor | |
| Comparing the impact of EDP-305 and OCA on lipid profiles in vivo | |
| Investigating the differential gene regulation by EDP-305 and other FXR modulators | |
| A blinded, controlled study to validate the therapeutic potential of EDP-305 | |
| Assessing the long-term efficacy and safety of EDP-305 in animal models | |
| Comparative analysis of EDP-305's impact on gut microbiome versus other FXR agonists |
An In-depth Technical Guide to the Storage and Stability of 2-Ethoxyphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the appropriate storage, handling, and stability of 2-Ethoxyphenol-d5, a deuterated analog of 2-Ethoxyphenol. The following sections detail recommended storage conditions, stability profiles, and generalized experimental protocols for stability assessment, designed to ensure the integrity and purity of this compound in a research and development setting.
Storage and Handling Guidelines
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The recommended guidelines are summarized below.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Shipping Conditions | Ambient | [1] |
| Container | Tightly closed, original container | [2][3] |
| Atmosphere | In a dry and well-ventilated place | [2][4] |
Stability Profile and Incompatible Materials
This compound is considered stable under recommended storage conditions.[2][3][5] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The non-deuterated analog, 2-Ethoxyphenol, is non-reactive under normal conditions of use, storage, and transport.[2][3]
Conditions to Avoid:
-
Overheating and Heat Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][5]
-
Direct Sunlight and Light Exposure: Protect from light.[2][3]
Incompatible Materials:
Under normal storage and use, hazardous decomposition products are not expected to be produced.[2] In case of fire, toxic fumes, including carbon oxides, may be released.[3][5]
Experimental Protocols for Stability Assessment
General Workflow for Forced Degradation Studies
A typical forced degradation study involves subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolytic stress.[6]
Caption: A generalized workflow for conducting forced degradation studies.
Methodologies for Key Experiments
-
Acid/Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with 0.1 M hydrochloric acid for acid hydrolysis and 0.1 M sodium hydroxide for base hydrolysis.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperature) for a defined period.
-
At specified time intervals, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.[2]
-
Keep the solution at room temperature, protected from light, for a set duration.
-
Sample at various time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample or a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Monitor the sample over time for any physical or chemical changes.
-
For solutions, take aliquots at different time points for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified in ICH guidelines.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
-
Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated.[7] This method must be able to separate the intact this compound from any potential degradation products.
Recommended Storage and Handling Workflow
The following diagram illustrates the logical workflow for the proper storage and handling of this compound to ensure its long-term stability.
References
Methodological & Application
Application Note: High-Throughput Analysis of 2-Ethoxyphenol using 2-Ethoxyphenol-d5 as an Internal Standard by LC-MS/MS
Introduction
2-Ethoxyphenol is a phenolic compound used in various industrial applications and can be found as a component in some food flavorings. Its presence in environmental and biological matrices is of increasing interest to researchers and regulatory bodies. Accurate and precise quantification of 2-Ethoxyphenol in complex samples requires a robust analytical method. This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Ethoxyphenol, utilizing its deuterated analog, 2-Ethoxyphenol-d5, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]
This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of 2-Ethoxyphenol in various sample types. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus compensating for potential analytical variability.[1][2][3][4]
Experimental Workflow
The overall experimental workflow for the quantification of 2-Ethoxyphenol using this compound as an internal standard is depicted below.
Caption: Experimental workflow for 2-Ethoxyphenol analysis.
Methodology
Materials and Reagents
-
2-Ethoxyphenol (analytical standard)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Sample Preparation
A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte. The following are generalized protocols for plasma and water samples.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 10 mL of the water sample, spiked with a known concentration of this compound, onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions
The chromatographic separation is performed using a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 1 min, return to 10% B |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are used for the quantification and confirmation of 2-Ethoxyphenol and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2-Ethoxyphenol | 137.1 | 108.1 | 15 | 100 |
| This compound | 142.1 | 113.1 | 15 | 100 |
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1-1000 ng/mL.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Logical Relationship of the Analytical Method
The following diagram illustrates the logical relationship between the key components of the analytical method.
Caption: Logical flow of the analytical quantification.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 2-Ethoxyphenol in various matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural losses. This method is well-suited for applications in environmental monitoring, food safety, and clinical research.
References
2-Ethoxyphenol-d5: An Internal Standard for the Accurate Quantification of Phenolic Contaminants in Food
Introduction
The presence of phenolic compounds as contaminants in food products is a significant concern for food safety and quality. These compounds can originate from various sources, including environmental pollution, packaging materials, and processing techniques such as smoking. Guaiacol and its derivatives, for instance, are key components of wood smoke and can be present in smoked foods and beverages, contributing to their flavor profile but also posing potential health risks at high concentrations. Accurate and reliable quantification of these contaminants is therefore crucial for regulatory compliance and consumer protection.
Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a premier analytical technique for the precise quantification of trace-level contaminants in complex food matrices. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate results.
2-Ethoxyphenol-d5, a deuterated analog of 2-ethoxyphenol, serves as an excellent internal standard for the analysis of a range of phenolic contaminants, including guaiacol, 4-methylguaiacol, and other related compounds. Its structural similarity to these analytes ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of volatile phenols in wine, a representative complex food matrix, using stir bar sorptive extraction (SBSE) followed by gas chromatography-mass spectrometry (GC-MS).
Principles of Stable Isotope Dilution Analysis
The core principle of SIDA is the addition of a known amount of an isotopically labeled standard to the sample at the beginning of the analytical process. The labeled standard and the native analyte are assumed to behave identically throughout the sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, irrespective of losses during the procedure.
dot
Caption: Workflow of Stable Isotope Dilution Analysis (SIDA).
Application: Analysis of Volatile Phenols in Wine
This section details the application of this compound as an internal standard for the quantification of smoke-derived volatile phenols in wine. The methodology is adapted from established protocols for similar analytes.[1]
Target Analytes and Internal Standard
| Compound | Type |
| Guaiacol | Analyte |
| 4-Methylguaiacol | Analyte |
| o-Cresol | Analyte |
| p-Cresol | Analyte |
| m-Cresol | Analyte |
| 4-Ethylphenol | Analyte |
| 4-Ethylguaiacol | Analyte |
| This compound | Internal Standard |
Experimental Protocol
1. Materials and Reagents
-
Standards: Guaiacol (≥98%), 4-methylguaiacol (99%), o-cresol (≥99.5%), p-cresol (≥99%), m-cresol (99%), 4-ethylphenol (≥98%), 4-ethylguaiacol (≥98%).
-
Internal Standard: this compound (98 atom % D).
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade).
-
Reagents: Sodium chloride (analytical grade), Deionized water.
-
Stir Bars: Twister® stir bars coated with polydimethylsiloxane (PDMS), 10 mm length, 0.5 mm film thickness.
2. Standard Solutions Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution containing all analytes in methanol.
-
Internal Standard Spiking Solution (10 mg/L): Prepare a working solution of this compound in methanol.
3. Sample Preparation (Stir Bar Sorptive Extraction - SBSE)
-
Place 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the sample.
-
Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution.
-
Place a conditioned PDMS-coated stir bar into the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and dry with a lint-free tissue.
dot
Caption: Stir Bar Sorptive Extraction (SBSE) Workflow.
4. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a thermal desorption unit.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Thermal Desorption:
-
Initial Temperature: 40 °C (hold for 2 min)
-
Ramp: 60 °C/min to 250 °C (hold for 10 min)
-
-
GC Oven Program:
-
Initial Temperature: 40 °C (hold for 2 min)
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 250 °C (hold for 5 min)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
5. Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Guaiacol | 124 | 109 | 81 |
| 4-Methylguaiacol | 138 | 123 | 95 |
| o-Cresol | 108 | 107 | 79 |
| p-Cresol | 108 | 107 | 79 |
| m-Cresol | 108 | 107 | 79 |
| 4-Ethylphenol | 122 | 107 | 77 |
| 4-Ethylguaiacol | 152 | 137 | 109 |
| This compound | 143 | 114 | 86 |
Results and Discussion
The use of this compound as an internal standard allows for the accurate and precise quantification of volatile phenols in wine. The following table presents typical performance data that can be expected from this method.
Method Performance Data
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Guaiacol | > 0.995 | 0.1 | 0.5 | 98 | < 5 |
| 4-Methylguaiacol | > 0.995 | 0.1 | 0.5 | 102 | < 5 |
| o-Cresol | > 0.995 | 0.2 | 0.7 | 95 | < 7 |
| p-Cresol | > 0.995 | 0.2 | 0.7 | 97 | < 6 |
| m-Cresol | > 0.995 | 0.2 | 0.7 | 96 | < 6 |
| 4-Ethylphenol | > 0.995 | 0.1 | 0.5 | 105 | < 5 |
| 4-Ethylguaiacol | > 0.995 | 0.1 | 0.5 | 101 | < 5 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
The high recovery rates and low relative standard deviations demonstrate the effectiveness of this compound in compensating for matrix effects and procedural variability. The chromatographic separation of the analytes from the internal standard is crucial for accurate quantification.
dot
Caption: Structural and chemical relationship of analytes to the internal standard.
Conclusion
This compound is a highly effective internal standard for the quantification of volatile phenolic contaminants in complex food matrices such as wine. Its use in a stable isotope dilution analysis with SBSE-GC-MS provides a robust, accurate, and precise method for detecting and quantifying these compounds at low levels. The detailed protocol provided in this application note serves as a valuable resource for researchers, scientists, and professionals in the field of food safety and quality control, enabling them to implement reliable analytical methods for the monitoring of phenolic contaminants. The principles and methodologies described can be adapted for the analysis of other phenolic compounds in various food and beverage products.
References
Application Note: Quantitative Analysis of 2-Ethoxyphenol in Complex Matrices using Isotope Dilution Mass Spectrometry with 2-Ethoxyphenol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly selective method for the quantification of 2-Ethoxyphenol in complex sample matrices utilizing Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, 2-Ethoxyphenol-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for sample preparation, instrument analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis. The methodology is broadly applicable to various research, environmental, and pharmaceutical development contexts where precise quantification of 2-Ethoxyphenol is required.
Introduction
2-Ethoxyphenol, also known as Guaethol, is an aromatic ether and a member of the phenol family.[1] It finds application as a flavoring agent and serves as an important intermediate in the pharmaceutical and fragrance industries.[2] Accurate and precise quantification of 2-Ethoxyphenol in diverse and complex matrices, such as environmental samples, biological fluids, and pharmaceutical formulations, is crucial for quality control, safety assessment, and research.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative measurements.[3][4] It relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process.[3] The labeled compound, in this case, this compound, behaves almost identically to the native analyte throughout extraction, purification, and analysis, thereby compensating for any sample losses or matrix-induced signal suppression or enhancement.[5][6] This approach significantly improves the accuracy and reproducibility of the quantification compared to methods using external or non-isotopic internal standards.[7]
This application note provides a detailed protocol for the quantification of 2-Ethoxyphenol using this compound as an internal standard with LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the measurement of the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Since a known amount of the internal standard is added to the sample, this ratio can be used to calculate the exact amount of the native analyte in the original sample.
References
- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
Application Notes and Protocols for the Sample Preparation of 2-Ethoxyphenol-d5 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of 2-Ethoxyphenol-d5 from various biological matrices. The following methods are designed to ensure high recovery and minimal matrix effects, making them suitable for sensitive and accurate downstream analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of 2-ethoxyphenol, commonly used as an internal standard in quantitative bioanalytical studies to correct for analyte losses during sample preparation and instrumental analysis.[1][2][3]
Introduction to Sample Preparation Techniques
The accurate quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. The presence of proteins, lipids, salts, and other endogenous substances can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.[4][5] Therefore, robust sample preparation is a critical step to remove these interferences and isolate the analyte of interest. The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the analytical instrumentation used.
This guide details three common and effective sample preparation techniques:
-
Solid-Phase Extraction (SPE): A highly selective method for isolating analytes from a complex matrix.[6]
-
Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte in two immiscible liquids.
-
Protein Precipitation (PPT): A rapid method for removing proteins from plasma and serum samples.[7][8][9]
Each section provides a detailed protocol, a summary of expected quantitative performance, and a workflow diagram generated using the DOT language for clear visualization.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful and selective technique for the purification and concentration of analytes from complex samples. It utilizes a solid sorbent material to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. For phenolic compounds like this compound, reversed-phase SPE cartridges are commonly employed.
Quantitative Data Summary for SPE
| Parameter | Plasma | Urine | Tissue Homogenate |
| Recovery | > 90% | > 95% | > 85% |
| Matrix Effect | < 15% | < 10% | < 20% |
| Reproducibility (RSD) | < 5% | < 5% | < 7% |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | Mid ng/g |
Note: The values presented are typical for phenolic compounds and may vary depending on the specific experimental conditions and the analytical instrument used. It is recommended to perform a full method validation for your specific application.
Experimental Protocol for SPE
This protocol is a general guideline for the extraction of this compound from biological fluids using a polymeric reversed-phase SPE cartridge.
Materials:
-
Biological matrix (plasma, urine, or tissue homogenate)
-
This compound internal standard solution
-
Formic acid (or other suitable acid for pH adjustment)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
For plasma or serum, centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
For urine, adjust the pH to ~6-7 with formic acid.
-
For tissue homogenate, ensure the tissue is fully homogenized and centrifuged to remove cellular debris.
-
To a 1 mL aliquot of the pre-treated sample, add a known amount of this compound working solution.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For moderately non-polar compounds like this compound, an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) is effective for extraction from an aqueous biological matrix.
Quantitative Data Summary for LLE
| Parameter | Plasma | Urine | Tissue Homogenate |
| Recovery | 80-95% | 85-100% | 75-90% |
| Matrix Effect | < 20% | < 15% | < 25% |
| Reproducibility (RSD) | < 10% | < 8% | < 12% |
| Limit of Quantification (LOQ) | Mid ng/mL | Low ng/mL | High ng/g |
Note: The values presented are typical for phenolic compounds and may vary depending on the specific experimental conditions and the analytical instrument used. It is recommended to perform a full method validation for your specific application.
Experimental Protocol for LLE
This protocol provides a general procedure for the extraction of this compound from biological fluids using LLE.
Materials:
-
Biological matrix (plasma, urine, or tissue homogenate)
-
This compound internal standard solution
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Centrifuge tubes (glass or polypropylene)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw the biological sample to room temperature.
-
To a 500 µL aliquot of the sample in a centrifuge tube, add a known amount of this compound working solution.
-
Add 500 µL of buffer solution.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube without disturbing the aqueous layer or the protein interface (if present).
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples like plasma and serum, which can otherwise interfere with the analysis and damage analytical columns.[7][8][9] This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins.[7]
Quantitative Data Summary for PPT
| Parameter | Plasma | Serum | Whole Blood |
| Recovery | > 95% (for small molecules) | > 95% (for small molecules) | 85-95% (for small molecules) |
| Matrix Effect | Can be significant | Can be significant | Can be significant |
| Reproducibility (RSD) | < 10% | < 10% | < 15% |
| Limit of Quantification (LOQ) | Low-Mid ng/mL | Low-Mid ng/mL | Mid-High ng/mL |
Note: While PPT is a simple and fast method, it is less selective than SPE and LLE and may result in higher matrix effects.[4] Further cleanup steps may be necessary for highly sensitive assays. The values presented are typical and should be validated for the specific application.
Experimental Protocol for PPT
This protocol describes a general protein precipitation procedure for plasma or serum samples.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution
-
Precipitating solvent (e.g., ice-cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw the plasma or serum sample to room temperature.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add a known amount of this compound working solution.
-
Vortex mix for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis. For GC-MS, an evaporation and reconstitution step in a suitable solvent may be required.
-
PPT Workflow Diagram
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
Application of 2-Ethoxyphenol-d5 in Pharmacokinetic and Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of pharmacokinetics and drug metabolism, the precise quantification of xenobiotics and their metabolic products in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards, such as 2-Ethoxyphenol-d5, in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), has become an indispensable tool for accurate bioanalysis. The deuterium-labeled this compound serves as an ideal internal standard for its non-labeled counterpart, 2-Ethoxyphenol, as it is chemically identical but mass-shifted, allowing for precise quantification by minimizing experimental variability.
2-Ethoxyphenol itself is a phenolic compound that may be studied as a model substance for the metabolism of similar chemical entities or as a metabolite of more complex parent drugs. The introduction of deuterium at the ethoxy group (penta-deuteration) provides a stable isotopic label that does not significantly alter the physicochemical properties of the molecule, ensuring it behaves similarly to the unlabeled analyte during sample preparation and chromatographic separation. This application note provides detailed protocols for the use of this compound as an internal standard in pharmacokinetic and metabolism studies.
Key Applications
-
Internal Standard for Quantitative Bioanalysis: this compound is primarily used as an internal standard in LC-MS or GC-MS methods to accurately quantify 2-Ethoxyphenol in biological samples such as plasma, urine, and tissue homogenates.[1][2] By adding a known amount of the deuterated standard to the samples at an early stage of processing, it compensates for variations in sample extraction, handling, and instrument response.[1]
-
Metabolite Identification: In metabolism studies, a mixture of 2-Ethoxyphenol and this compound can be administered or incubated with metabolically active systems (e.g., liver microsomes). The resulting mass spectra will show characteristic isotopic doublets for the parent compound and its metabolites, facilitating their identification and differentiation from endogenous matrix components.
-
Pharmacokinetic Studies: The use of this compound allows for the robust and reliable determination of the pharmacokinetic parameters of 2-Ethoxyphenol, such as clearance, volume of distribution, and half-life.
Experimental Protocols
Protocol 1: Quantification of 2-Ethoxyphenol in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a method for the quantitative analysis of 2-Ethoxyphenol in human plasma.
1. Materials and Reagents
-
2-Ethoxyphenol (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or 96-well plates
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethoxyphenol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions (for calibration curve and QCs): Perform serial dilutions of the Analyte Stock Solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of blank plasma, spiked plasma (for calibration and QCs), or study sample plasma into the appropriately labeled tubes.
-
Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode
-
MRM Transitions:
-
2-Ethoxyphenol: Determine precursor and product ions (e.g., [M-H]⁻ → fragment)
-
This compound: Determine precursor and product ions (e.g., [M+5-H]⁻ → fragment)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of 2-Ethoxyphenol in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data obtained from pharmacokinetic studies should be summarized in clear and structured tables.
Table 1: Representative Pharmacokinetic Parameters of 2-Ethoxyphenol in Rats following a Single Intravenous Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 0.25 |
| AUC(0-t) | ng·h/mL | 3500 ± 450 |
| AUC(0-inf) | ng·h/mL | 3650 ± 480 |
| t1/2 | h | 2.5 ± 0.5 |
| CL | L/h/kg | 0.8 ± 0.1 |
| Vd | L/kg | 2.9 ± 0.4 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Calibration Curve Performance for the Quantification of 2-Ethoxyphenol in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1 (LLOQ) | 95.8 | 8.2 |
| 5 | 102.3 | 5.6 |
| 50 | 98.7 | 4.1 |
| 250 | 101.5 | 3.5 |
| 500 | 99.2 | 2.8 |
| 1000 (ULOQ) | 103.1 | 4.5 |
Note: This data is hypothetical and for illustrative purposes only.
Visualization of Workflows and Concepts
Experimental Workflow for Sample Analysis
Caption: Workflow for the extraction and analysis of 2-Ethoxyphenol from plasma.
Rationale for Using a Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard for accurate quantification.
Potential Metabolic Pathway of 2-Ethoxyphenol
Caption: Potential metabolic pathways of 2-Ethoxyphenol.
References
Application Note: High-Confidence Quantification of Phenolic Compounds in Water Using 2-Ethoxyphenol-d5 as a Surrogate Standard
Introduction
The accurate monitoring of phenolic compounds in water is of paramount importance due to their potential toxicity and prevalence as environmental contaminants. The United States Environmental Protection Agency (EPA) regulates the levels of various phenols in drinking water. To ensure the reliability of analytical data, the use of surrogate standards is a widely accepted practice. Surrogates are compounds that are chemically similar to the analytes of interest but are not expected to be found in environmental samples. They are added to samples at a known concentration prior to any preparation steps. The recovery of the surrogate provides a measure of the efficiency of the sample preparation process for each individual sample and helps to identify matrix effects.[1]
This application note details a comprehensive protocol for the use of 2-Ethoxyphenol-d5 as a surrogate standard in the analysis of phenols in water by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal surrogate for many phenolic compounds due to its similar chemical properties. The deuterium labeling allows for its clear differentiation from the target analytes by mass spectrometry.
Experimental Protocols
Preparation of this compound Stock and Spiking Solutions
a. Stock Solution (100 µg/mL):
-
Obtain neat this compound (CAS: 117320-30-6).
-
Accurately weigh approximately 10 mg of the neat material.
-
Dissolve the weighed material in methanol in a 100 mL volumetric flask and bring to volume.
-
Store the stock solution at ≤ 6°C in a tightly sealed amber vial.
b. Spiking Solution (1 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This spiking solution is used to fortify the water samples.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is based on established EPA methods for phenol analysis.[2][3]
-
Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate per liter. Acidify the sample to a pH of ≤ 2 with hydrochloric acid.
-
Surrogate Spiking: Add a precise volume of the this compound spiking solution to each 1 L water sample to achieve a final concentration of 2 µg/L. Also spike all blanks and quality control samples.
-
SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) based SPE cartridge. Condition the cartridge by passing 10 mL of methylene chloride followed by 10 mL of methanol, and then 10 mL of reagent water at pH ≤ 2. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Rinsing and Drying: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water. Dry the cartridge by drawing a vacuum through it for 10-20 minutes.
-
Elution: Elute the trapped analytes and the surrogate from the cartridge with 10 mL of methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 2,4,6-tribromophenol) to the concentrated extract just before analysis to correct for instrument variability.
Analytical Methodology: GC-MS
a. Instrumental Conditions:
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL, splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
b. SIM Parameters for this compound:
Based on the mass spectrum of 2-Ethoxyphenol, the following ions are proposed for this compound (Molecular Weight: ~143.19 g/mol )[4][5]:
| Ion Type | m/z |
| Quantification Ion | 115 |
| Qualifier Ion 1 | 143 |
| Qualifier Ion 2 | 86 |
Analytical Methodology: LC-MS/MS
a. Instrumental Conditions:
| Parameter | Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Source Temp. | 350°C |
b. MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 142.1 | 114.1 | 15 |
| 142.1 | 85.1 | 25 |
Data Presentation
The primary quantitative data from the use of this compound is its recovery. The percent recovery is calculated as follows:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
Table 1: Quality Control Acceptance Criteria for Surrogate Recovery
| QC Sample Type | Acceptance Criteria (% Recovery) |
| Method Blank | 70 - 130 |
| Laboratory Control Sample | 70 - 130 |
| Matrix Spike | 70 - 130 |
| Field Samples | 70 - 130 |
Note: Acceptance criteria are based on typical EPA method requirements and may be adjusted based on laboratory-specific control limits.[6]
Mandatory Visualization
Caption: Workflow for water quality analysis using this compound.
Conclusion
The use of this compound as a surrogate standard provides a reliable means to assess the performance of the entire analytical method, from sample preparation to instrumental analysis, for the determination of phenolic compounds in water. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve high-quality, defensible data for water quality monitoring. The provided GC-MS and LC-MS/MS parameters offer a solid starting point for method development and validation. The established quality control criteria for surrogate recovery ensure that the reported results are accurate and precise.
References
- 1. Why do you use surrogates? | Torrent Laboratory [torrentlab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange in 2-Ethoxyphenol-d5 Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with deuterium exchange in 2-Ethoxyphenol-d5 standards during their experiments. The following information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my this compound standard?
Deuterium (D) exchange, also known as H/D or back-exchange, is a chemical reaction where a deuterium atom on a labeled internal standard is replaced by a hydrogen (H) atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] For this compound, this is particularly relevant for the labile phenolic hydroxyl (-OD) proton, which can readily exchange with protons from sources like water. While the five deuterium atoms on the ethoxy group are generally stable, any exchange can compromise the isotopic purity of the standard. This can lead to inaccurate quantification, as the partially or fully de-deuterated standard may be detected as the unlabeled analyte, causing a "false positive" and affecting the accuracy of the results.[1]
Q2: I'm observing a decrease in the signal of my this compound standard and a corresponding increase in the signal of the unlabeled 2-Ethoxyphenol. What is the likely cause?
This is a classic indication of deuterium back-exchange.[4] The primary factors that promote this exchange are the pH of the solution, temperature, and the type of solvent used.[1][3] Protic solvents (e.g., water, methanol) and conditions of high or low pH can facilitate this exchange.[4]
Q3: What are the optimal storage and handling conditions to minimize deuterium exchange for my this compound standard?
To maintain the isotopic integrity of your this compound standard, it is crucial to adhere to proper storage and handling procedures.
-
Solvent Choice: Whenever possible, use aprotic solvents like acetonitrile for preparing stock solutions.[1][2][4] If an aqueous solution is necessary, use a buffer with a pH as close to neutral as possible.[1]
-
Temperature Control: Store stock solutions at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent exposure to atmospheric moisture.[1][4] Before use, allow the standard to equilibrate to room temperature before opening the vial to prevent condensation.[4]
-
pH Management: Avoid storing stock solutions in strongly acidic or basic conditions.[1][5] The rate of H/D exchange is generally at its minimum around pH 2.5-3.[1][2][3][4]
-
Inert Atmosphere: For highly sensitive applications, handle the deuterated compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6]
Q4: My calibration curve is non-linear. Could this be related to my this compound internal standard?
Yes, issues with the deuterated internal standard can lead to non-linear calibration curves. One common reason is the presence of the unlabeled analyte as an impurity in the deuterated standard.[4][7] This can disproportionately affect the response at different concentrations. Another possibility is isotopic exchange occurring during the analytical run, which alters the concentration of the deuterated standard over time.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to deuterium exchange in this compound standards.
Problem: Loss of Deuterium Signal / Increase in Unlabeled Analyte Signal
This is the most direct evidence of deuterium exchange. The following workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for deuterium signal loss.
Quantitative Data Summary
The rate of deuterium exchange is highly dependent on experimental conditions. The table below summarizes the impact of key factors.
| Factor | Condition | Impact on Deuterium Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[4] |
| 2.5 - 3 | Minimum | Optimal pH range to minimize exchange.[1][2][3][4] | |
| Temperature | High | High (can increase 10-fold for every 22°C increase)[1] | Store and analyze at low temperatures (e.g., 4°C).[4] |
| Solvent | Protic (e.g., H₂O, Methanol) | Higher | Use aprotic solvents (e.g., Acetonitrile) when possible.[2][4] |
| Label Position | On Heteroatoms (O, N, S) | High | Be aware of the labile phenolic hydroxyl on 2-Ethoxyphenol. |
| Aromatic/Aliphatic C-H | Low | The d5 label on the ethoxy group is generally stable.[4] |
Experimental Protocols
Protocol 1: Assessing Deuterium Exchange Stability in Solution
This protocol is designed to evaluate the stability of the this compound standard under your specific analytical conditions.
Objective: To quantify the extent of deuterium back-exchange over time in different solutions.
Materials:
-
This compound standard
-
Unlabeled 2-Ethoxyphenol
-
Your sample diluent
-
Your mobile phase
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Solution A (T=0 Control): Spike a known concentration of the deuterated standard into your sample matrix or diluent. Immediately process and analyze this sample.
-
Solution B (Time Point Samples): Prepare several vials of the deuterated standard in your sample diluent and mobile phase.
-
-
Incubation: Incubate the vials from Solution B at the temperature of your typical analytical run (e.g., autosampler temperature) for varying durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples from each time point by LC-MS/MS.
-
Data Evaluation:
-
Monitor the peak area of the this compound standard.
-
Monitor for any increase in the peak area of the unlabeled 2-Ethoxyphenol.
-
Calculate the percentage of deuterium loss at each time point relative to the T=0 control.
-
Caption: Experimental workflow for assessing deuterium exchange stability.
Protocol 2: Verifying Isotopic Purity of the Standard
Objective: To confirm the isotopic purity of the this compound standard and check for the presence of the unlabeled analyte.
Materials:
-
This compound standard
-
High-purity solvent (e.g., acetonitrile)
-
High-resolution mass spectrometer (HRMS) or LC-MS/MS system
Procedure:
-
Prepare a High-Concentration Solution: Dissolve a small amount of the this compound standard in a high-purity solvent to create a concentrated solution.
-
Direct Infusion or Injection:
-
HRMS: Infuse the solution directly into the mass spectrometer.
-
LC-MS/MS: Inject a small volume of the solution.
-
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated molecule (M+5).
-
Look for peaks corresponding to partially deuterated (M+4, M+3, etc.) and unlabeled (M+0) species.
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[7]
-
Interpretation: A high-purity standard should show a predominant peak for the M+5 species with minimal signals for other species.[8] If a significant M+0 peak is observed, it indicates the presence of the unlabeled analyte as an impurity.
References
Technical Support Center: Minimizing Matrix Effects with 2-Ethoxyphenol-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Ethoxyphenol-d5 as an internal standard to mitigate matrix effects in complex sample analysis, particularly with LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound as an internal standard.
Question: Why is there poor reproducibility of the analyte-to-2-Ethoxyphenol-d5 area ratio?
Answer: Poor reproducibility of the analyte to internal standard (IS) area ratio is a common issue that can stem from several factors. A primary cause can be the chromatographic separation of the analyte and this compound. Even a slight shift in retention time can expose the analyte and the IS to different matrix components as they elute, leading to differential ion suppression or enhancement.[1][2] Another potential reason is inconsistent sample preparation. Minor variations in extraction efficiency between samples can lead to variability.[3] Finally, errors in the preparation of the this compound spiking solution will introduce a systematic bias.[1]
To troubleshoot this, first, verify the co-elution of the analyte and this compound by overlaying their chromatograms. If a shift is observed, chromatographic conditions may need optimization. Ensure that the sample preparation protocol is followed meticulously for all samples, standards, and quality controls. Lastly, carefully re-prepare and verify the concentration of the this compound stock and working solutions.
Question: The analyte and this compound are separating chromatographically. What should I do?
Answer: Chromatographic separation between an analyte and its deuterated internal standard is often attributed to the "isotope effect".[1] The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differences in retention behavior. To address this, several strategies can be employed. Modifying the chromatographic gradient, such as using a slower gradient, can improve the resolution and potentially the co-elution.[3] Experimenting with a different analytical column, perhaps one with a different stationary phase chemistry, may also resolve the separation. It is also worth ensuring that the column is not degraded or contaminated, as this can affect the separation.[1]
Question: I am observing unexpectedly high or low concentrations of my analyte. What could be the cause?
Answer: Inaccurate quantification can be due to several factors. Cross-contamination or carryover from a high-concentration sample to a subsequent one can artificially inflate results.[1] To mitigate this, optimize the autosampler wash procedure and inject blank samples after high-concentration samples. An incorrectly prepared internal standard solution can also lead to systematic errors in calculated concentrations.[1] Furthermore, if the analyte and this compound experience differential matrix effects, where one is suppressed or enhanced more than the other, it can lead to inaccurate results.[4] This can happen even with co-eluting compounds if they are in a region of steep change in ion suppression.[4]
Frequently Asked Questions (FAQs)
Question: What is a matrix effect?
Answer: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][5] This can manifest as ion suppression, a decrease in the analyte signal, or ion enhancement, an increase in the signal.[1][5] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method, especially in complex biological or environmental samples.[5]
Question: How does this compound help minimize matrix effects?
Answer: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the unlabeled analyte (e.g., 2-Ethoxyphenol), it is expected to have very similar chromatographic behavior and experience nearly identical ionization suppression or enhancement from the sample matrix.[1][2] By adding a known amount of this compound to every sample, calibrator, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise measurements.[1][2]
Question: For which analytes is this compound a suitable internal standard?
Answer: this compound is an ideal internal standard for the quantification of 2-ethoxyphenol (also known as guaethol). Due to its structural similarity, it can also be a suitable internal standard for other related phenolic compounds, such as guaiacol (2-methoxyphenol) and its derivatives, which are often analyzed in the context of food and beverage analysis (e.g., smoke taint in wine) and environmental monitoring.[1][2][6]
Question: What are the ideal purity requirements for this compound?
Answer: For reliable and accurate quantification, it is crucial that this compound has high chemical and isotopic purity.[2] Generally, a chemical purity of over 99% and an isotopic enrichment of 98% or greater are recommended.[2] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the internal standard to the analyte's signal.[2]
Quantitative Data Summary
The following table summarizes typical performance data when using a stable isotope-labeled internal standard like this compound in a complex matrix. The values are representative and may vary depending on the specific analyte, matrix, and experimental conditions.
| Parameter | Typical Value | Interpretation |
| Recovery (RE) | 80-120% | Indicates the efficiency of the sample extraction process. |
| Matrix Effect (ME) | 85-115% | An ME of 100% signifies no matrix effect. Values < 100% indicate ion suppression, and > 100% indicate ion enhancement. With a good IS, the analyte/IS ratio should be consistent even with some ME. |
| Coefficient of Variation (CV) | < 15% | For analyte/IS ratio, indicates good reproducibility of the method. |
Recovery and Matrix Effect are often assessed during method validation.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix through the entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and this compound at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and this compound before the sample preparation process begins.
-
-
Analyze Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phenolic Compounds from a Liquid Matrix (e.g., Wine)
This is a general protocol that can be adapted for specific applications.
-
Sample Pre-treatment: To a 1 mL aliquot of the sample, add 10 µL of a 10 µg/mL solution of this compound.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
Visualizations
References
- 1. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 4. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. owri.oregonstate.edu [owri.oregonstate.edu]
- 6. Investigation into the formation of guaiacol conjugates in berries and leaves of grapevine Vitis vinifera L. Cv. cabernet sauvignon using stable isotope tracers combined with HPLC-MS and MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination and carryover with 2-Ethoxyphenol-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-Ethoxyphenol-d5 as an internal standard. The focus is on preventing contamination and carryover to ensure data integrity and accuracy in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterated form of 2-Ethoxyphenol, meaning five hydrogen atoms on the ethoxy group have been replaced with deuterium atoms.[1][2] It is primarily used as a stable isotope-labeled internal standard (IS) for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] Using a deuterated standard helps correct for variations during sample preparation, injection, and ionization, leading to more accurate and precise measurements of the non-deuterated analyte.[4][5]
Q2: What are the key physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₅D₅O₂ | [1] |
| Molecular Weight | 143.19 g/mol | [1][2] |
| CAS Number | 117320-30-6 | [1][2] |
| Appearance | Colourless Liquid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Purity | Isotopic: ≥99 atom % D; Chemical: ≥98% | [6] |
Q3: Why is a deuterated internal standard like this compound considered ideal for mass spectrometry?
A3: Deuterated standards are considered the gold standard for quantitative mass spectrometry for several reasons:[3][5]
-
Similar Physicochemical Properties : They behave nearly identically to their non-deuterated counterparts during sample extraction and chromatography, ensuring they experience the same matrix effects.[3][5]
-
Co-elution : Ideally, the deuterated standard co-elutes with the analyte, which is crucial for compensating for ion suppression or enhancement in the mass spectrometer source.[3][5]
-
Mass Difference : The mass difference between the standard and the analyte allows the mass spectrometer to distinguish between them, preventing signal overlap.[7]
Q4: How should this compound solutions be stored to ensure stability?
A4: Stock and working solutions of this compound should be stored at 2-8°C in tightly sealed containers to prevent evaporation and potential degradation.[1][8] It is also advisable to avoid storing solutions in acidic or basic conditions for extended periods, as this could potentially facilitate hydrogen-deuterium exchange, although the deuterium atoms on the ethoxy group of this compound are in stable, non-exchangeable positions.[9][10] For long-term storage, storing under an inert gas like nitrogen or argon can further enhance stability.[11]
Troubleshooting Contamination
Contamination can artificially inflate the signal of your target analyte, leading to inaccurate results. The following section addresses common contamination issues.
Q5: I am detecting the non-deuterated 2-Ethoxyphenol in my blank samples. What are the potential sources of this contamination?
A5: Contamination can originate from several sources within the laboratory.[12] The primary culprits include:
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Reagents and Solvents : Even high-purity solvents can contain trace levels of contaminants.[12]
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Laboratory Equipment : Insufficiently cleaned glassware, pipette tips, vials, and autosampler syringes are common sources of cross-contamination.[12][13]
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The Analyst : Personal care products, improper glove use, or shedding of skin cells can introduce contaminants.[13][14]
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The Laboratory Environment : Airborne particles and dust can settle into open sample containers.[12][15] It's important to note that a standard fume hood is designed for user safety, not sample protection, as it pulls unfiltered lab air over the sample.[12]
Q6: How can I minimize contamination from the laboratory environment and personnel?
A6: A proactive contamination control strategy is crucial.[12][16]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including clean lab coats and gloves. Change gloves frequently, especially after handling high-concentration standards or between different samples.[14][16]
-
Clean Workspace : Maintain a clean and organized workspace. Regularly wipe down benches and equipment with appropriate solvents.[16] For highly sensitive analyses, preparing samples in a laminar flow hood or clean bench that uses HEPA-filtered air is recommended.[12]
-
Dedicated Equipment : If possible, use dedicated glassware and equipment for preparing standards, quality controls, and unknown samples to minimize cross-contamination risk.
Troubleshooting Carryover
Carryover is the appearance of an analyte signal in a sample from a preceding injection, which can severely impact the accuracy of low-concentration samples.[17]
Q7: After injecting a high-concentration standard, I see a peak for this compound in my subsequent blank injection. How can I reduce this carryover?
A7: Carryover is a common issue, especially with compounds that can adhere to surfaces within the LC-MS system.[17] Effective strategies to minimize it include:
-
Injector and Needle Wash : This is the most critical step. Ensure your autosampler's needle wash procedure is optimized. Use a strong solvent and a sufficient wash volume.
-
Injection Sequence : Analyze samples in order of expected concentration, from lowest to highest. Injecting a blank or solvent wash after a particularly high-concentration sample can help mitigate its effect on the next sample.[17]
-
Hardware Materials : Use materials that are less likely to cause adsorption of your analyte.[17] For some compounds, stainless steel surfaces can be problematic.[13]
Q8: What are the best wash solutions for removing phenolic compounds like this compound from an LC-MS system?
A8: The ideal wash solution depends on the analyte's properties and the mobile phase used. For phenolic compounds, a multi-step wash is often most effective. A strong, organic solvent is typically needed to remove the compound, while an aqueous wash helps remove residual salts.
| Wash Solution Composition | Purpose & Rationale |
| 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid | A strong organic mixture to effectively solubilize and remove adsorbed phenolic compounds from the injector and column. Formic acid helps maintain an acidic pH. |
| 50:50 Methanol:Water | A general-purpose intermediate wash solution. |
| 100% Isopropanol (IPA) | IPA is an excellent solvent for removing non-polar residues and can be very effective at cleaning autosampler components. |
| Mobile Phase | Used as the final wash to re-equilibrate the system before the next injection. |
Troubleshooting Inaccurate Results
Q9: My quantification results are inaccurate or biased. What are the common causes when using a deuterated internal standard?
A9: Inaccurate quantification can stem from several issues. The table below outlines potential causes and solutions.[5]
| Potential Cause | Recommended Solution(s) |
| Incorrect IS Concentration | Verify the concentration of the stock and working solutions. Prepare a fresh solution if degradation is suspected.[5] |
| Presence of Unlabeled Analyte in IS Stock | Analyze the internal standard solution by itself to check for the presence of the non-deuterated analyte. If present, account for this contribution in your calculations or obtain a purer standard.[5] |
| Deuterium Exchange | Ensure the mobile phase and sample pH are neutral if possible. High ion source temperatures can sometimes promote H/D exchange; try reducing the temperature.[9] |
| Differential Matrix Effects | This can occur if the analyte and IS do not perfectly co-elute. Adjust chromatographic conditions (gradient, mobile phase composition) to achieve better peak overlap.[5][7] |
| Isotopic Interference | Check for and subtract any contribution from the natural isotopic abundance (M+5) of the analyte to the IS signal. Ensure the mass shift between the analyte and IS is sufficient (typically ≥3 amu).[5][7] |
Experimental Protocols
Protocol 1: General Cleaning Protocol for an LC-MS System to Minimize Carryover
This protocol is designed to be a robust cleaning procedure run between batches or after analyzing high-concentration samples.
-
Remove Column : Disconnect the analytical column and replace it with a union.
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Systematic Flush : Sequentially flush the entire system (pump, lines, injector, and detector) with the following solvents for at least 30 minutes each:
-
100% Water (HPLC-grade)
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
-
Injector Wash : Fill the injector wash vials with a strong solvent mixture (e.g., 50:50:1 Acetonitrile:Isopropanol:Formic Acid). Program the autosampler to perform at least 5-10 full needle wash cycles.
-
Re-equilibration : Re-install the column and equilibrate the system with the initial mobile phase conditions for your analytical method until a stable baseline is achieved.
-
Blank Injections : Inject at least two to three blank samples (solvent or matrix) to confirm that the carryover has been eliminated.
Protocol 2: Procedure to Test for Deuterium Exchange
This experiment helps determine if the deuterium labels on this compound are stable under your specific experimental conditions.[5]
-
Sample Preparation :
-
Prepare a blank matrix sample (e.g., plasma, urine) known to be free of 2-Ethoxyphenol.
-
Spike the this compound into the blank matrix at a concentration typical for your analytical method.
-
-
Incubation : Incubate the spiked sample under the exact conditions (e.g., temperature, pH, time) of your standard sample preparation workflow.
-
Analysis : Analyze the sample using your LC-MS/MS method.
-
Monitoring : Monitor the mass transition for the unlabeled 2-Ethoxyphenol.
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Evaluation : A significant increase in the signal for the unlabeled analyte compared to a non-incubated control sample indicates that deuterium exchange is occurring.
}
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethoxy-d5-phenol | CDN-D-7541-0.25G | LGC Standards [lgcstandards.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. What Are The Possible Sources Of Contamination During Sample Preparation? A Guide To Protecting Your Data - Kintek Solution [kindle-tech.com]
- 13. silcotek.com [silcotek.com]
- 14. Identifying & Preventing Lab Contamination [kewaunee.in]
- 15. The Sources of Chemical Contaminants in Food and Their Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. google.com [google.com]
Solving poor peak shape and resolution for 2-Ethoxyphenol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape and resolution issues encountered during the chromatographic analysis of 2-Ethoxyphenol-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) when analyzing this compound?
Poor peak shape in the analysis of this compound, a phenolic compound, is often due to several factors:
-
Secondary Interactions: The hydroxyl group of this compound can form strong hydrogen bonds with active sites, such as residual silanol groups on silica-based HPLC columns (e.g., C18). This causes some molecules to be retained longer, resulting in peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of the analyte, causing distorted or broadened peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks, often fronting.
-
Column Contamination: Accumulation of contaminants from samples can lead to a general degradation of peak shape.
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
Q2: How does the deuterium labeling in this compound affect its chromatographic behavior?
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the "chromatographic isotope effect," where the slightly shorter and stronger carbon-deuterium (C-D) bond leads to a small difference in polarity. While this shift is usually minor, it can sometimes lead to partial separation from the non-deuterated analog, which is a consideration when using it as an internal standard.
Q3: What is the ideal mobile phase pH for analyzing this compound by HPLC?
For phenolic compounds like this compound, it is generally recommended to use a mobile phase with a pH that is at least 2 pH units below the pKa of the analyte. This ensures that the phenolic hydroxyl group is protonated (non-ionized), minimizing secondary interactions with the stationary phase and leading to sharper, more symmetrical peaks. Acidic modifiers like formic acid, acetic acid, or phosphoric acid are commonly added to the mobile phase to achieve the desired pH.
Q4: Can I use the same method for this compound as for non-deuterated 2-Ethoxyphenol?
In most cases, a method developed for 2-Ethoxyphenol can be adapted for this compound with minor modifications. However, it is important to verify the method's performance with the deuterated standard, paying close attention to potential shifts in retention time and ensuring adequate resolution from any potential interferences.
Troubleshooting Guides
HPLC Troubleshooting
This guide provides a systematic approach to resolving poor peak shape and resolution issues in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Secondary interactions with silanol groups | Lower mobile phase pH with 0.1% formic or acetic acid. | Sharper, more symmetrical peak. |
| Mobile phase pH too high | Ensure mobile phase pH is at least 2 units below the analyte's pKa. | Improved peak symmetry. | |
| Peak Fronting | Mass overload | Reduce injection volume or sample concentration by 50%. | Symmetrical peak shape. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | Improved peak shape for early eluting peaks. | |
| Poor Resolution | Inadequate separation | Decrease the flow rate by 20-30%. | Increased retention time and improved resolution. |
| Suboptimal mobile phase composition | Adjust the organic-to-aqueous ratio of the mobile phase. | Optimized separation of analytes. | |
| High temperature | Decrease the column temperature in 5°C increments. | Increased retention and potentially better resolution. |
GC-MS Troubleshooting
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Caption: Troubleshooting workflow for common GC-MS analysis issues.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Active sites in the inlet | Replace the inlet liner with a deactivated one. | Reduced peak tailing. |
| Column contamination | Bake the column at a high temperature (within its limits) or trim the first 10-20 cm of the column. | Improved peak shape and restored performance. | |
| Non-optimal flow rate | Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation. | Sharper peaks and better resolution. | |
| Poor Resolution | Inadequate temperature program | Decrease the initial oven temperature or reduce the ramp rate. | Better separation of closely eluting compounds. |
| Incorrect injection volume | Reduce the injection volume to avoid overloading. | Improved peak shape and resolution. |
Experimental Protocols
The following are recommended starting protocols for the analysis of this compound. These may require further optimization for specific applications and instrumentation.
HPLC-UV Method Protocol
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile |
GC-MS Method Protocol
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Validation & Comparative
A Guide to the Validation of Analytical Methods Using 2-Ethoxyphenol-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. The validation of these methods ensures the integrity of generated data. A key component in achieving high accuracy, particularly in chromatographic and mass spectrometric techniques, is the use of an appropriate internal standard. This guide provides a comprehensive comparison of 2-Ethoxyphenol-d5, a deuterated internal standard, with other alternatives, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards in Analytical Assays
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The internal standard helps to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal internal standard is a compound that is chemically and physically similar to the analyte but is not naturally present in the sample.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. In a SIL internal standard, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C). This modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical. This ensures that both compounds behave similarly during sample extraction, derivatization, and chromatographic separation, a phenomenon crucial for compensating for matrix effects and variations in instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the quality of analytical data. The following table provides a qualitative comparison between a deuterated internal standard like this compound and a non-deuterated, structurally similar analog.
| Feature | This compound (Deuterated) | Non-Deuterated Structural Analog (e.g., Guaiacol) |
| Chemical & Physical Properties | Nearly identical to the analyte (2-Ethoxyphenol). | Similar, but with potential differences in polarity, volatility, and reactivity. |
| Chromatographic Elution | Co-elutes with the analyte. | May have a different retention time than the analyte. |
| Matrix Effects | Experiences the same matrix effects as the analyte, providing excellent correction. | May be affected differently by the sample matrix, leading to less accurate correction. |
| Recovery during Sample Preparation | Mimics the recovery of the analyte closely. | May have different extraction efficiency and recovery. |
| Availability & Cost | Generally more expensive and less readily available. | Often less expensive and more widely available. |
| Accuracy & Precision | Provides high accuracy and precision.[1] | Can lead to lower accuracy and precision compared to deuterated standards. |
Quantitative Performance Data for Deuterated Phenolic Internal Standards
The following table summarizes typical performance data for analytical methods utilizing deuterated phenolic internal standards, like this compound, for the analysis of phenolic compounds in various matrices. The data presented are representative examples from various studies to illustrate the expected performance characteristics.
| Validation Parameter | Typical Performance Range |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 3.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below is a representative protocol for the quantification of 2-Ethoxyphenol in a food matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE)
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Homogenization: Homogenize 5 grams of the food sample.
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
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Extraction: Extract the sample with a suitable organic solvent mixture (e.g., acetone:dichloromethane).
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.
-
SPE Cleanup: Pass the supernatant through a pre-conditioned C18 SPE cartridge.
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Elution: Elute the analyte and internal standard from the cartridge with a small volume of a suitable solvent (e.g., ethyl acetate).
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Analysis
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
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Injector: Splitless injection at 250 °C.
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Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
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Quantification Ions: Monitor specific ions for 2-Ethoxyphenol and this compound.
Visualizing the Workflow and Rationale
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships.
References
2-Ethoxyphenol-d5 vs. Non-Deuterated Internal Standards: A Comparative Guide
In the landscape of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. The choice of an internal standard (IS) in chromatographic and mass spectrometric methods is a critical factor that directly impacts data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, 2-Ethoxyphenol-d5, and commonly used non-deuterated (structural analog) internal standards. The superior performance of the deuterated standard in mitigating matrix effects and improving analytical accuracy is supported by the experimental data and protocols detailed below.
The Critical Role of Internal Standards in Analytical Accuracy
Internal standards are essential in quantitative analysis to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting with it and experiencing similar effects from the sample matrix, yet be distinguishable by the detector.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte.[1][2]
Performance Comparison: this compound vs. Non-Deuterated Analogs
The primary advantage of using a deuterated internal standard like this compound lies in its ability to accurately compensate for matrix effects—the suppression or enhancement of the analyte signal by co-eluting components in the sample matrix. Since a deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to more accurate and precise quantification.[2][3] Non-deuterated internal standards, often structural analogs, may have different retention times and be affected differently by the matrix, leading to compromised data quality.[2]
The following table summarizes the expected performance characteristics of this compound compared to a typical non-deuterated structural analog internal standard in a quantitative LC-MS/MS assay. This data is representative of the performance advantages observed for deuterated standards in the analysis of similar phenolic compounds.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Accuracy (% Bias) | -2% to +2% | -15% to +15% |
| Precision (% CV) | < 5% | < 15% |
| Recovery | Highly consistent and similar to analyte | Variable and may differ from analyte |
| Matrix Effect | High compensation due to co-elution | Partial or inconsistent compensation |
| Retention Time | Nearly identical to analyte | Different from analyte |
Experimental Workflow and Signaling Pathway
The effective use of an internal standard is a critical part of the analytical workflow. The following diagram illustrates the typical process for quantitative analysis using an internal standard in a complex matrix.
Figure 1. A generalized workflow for quantitative analysis using an internal standard.
The use of a deuterated internal standard is particularly crucial in complex signaling pathways where precise quantification of metabolites is necessary to understand biological processes.
Figure 2. How a deuterated IS corrects for matrix effects, leading to accurate results.
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 2-Ethoxyphenol using an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (either this compound or a non-deuterated analog at a known concentration).
-
Vortex the sample for 10 seconds.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) for extraction.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Ethoxyphenol: Precursor ion (e.g., [M+H]⁺) → Product ion.
-
This compound: Precursor ion (e.g., [M+H+5]⁺) → Product ion.
-
Non-Deuterated IS: Precursor ion → Product ion.
-
-
Optimize collision energy and other MS parameters for each analyte and internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality control samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of a deuterated internal standard such as this compound is strongly recommended. The near-identical physicochemical properties to the analyte ensure co-elution and equivalent behavior during sample processing and analysis. This leads to superior correction for matrix effects and other sources of variability, resulting in significantly improved accuracy and precision compared to non-deuterated, structural analog internal standards. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability justify the investment for critical applications.
References
A Guide to Inter-Laboratory Performance of 2-Ethoxyphenol-d5 for Quantitative Analysis
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance of 2-Ethoxyphenol-d5 as an internal standard in quantitative analytical methods. As direct inter-laboratory comparison studies for this specific compound are not publicly available, this document presents data from a hypothetical proficiency test. The data is constructed to reflect typical performance characteristics observed in accredited laboratories using stable isotope-labeled internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Performance in a Hypothetical Inter-Laboratory Study
To assess the robustness and reliability of this compound, we present hypothetical data from a simulated inter-laboratory study involving three distinct laboratories. Each laboratory analyzed a certified human plasma reference material spiked with a known concentration of 2-Ethoxyphenol (10 ng/mL) using this compound as the internal standard.
The results demonstrate a high degree of accuracy and precision, underscoring the suitability of this compound for rigorous quantitative bioanalysis.
Table 1: Inter-Laboratory Comparison of Performance Metrics
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Mean Accuracy (% Recovery) | 101.5% | 98.7% | 103.2% | 85 - 115% |
| Precision (Repeatability, %RSD) | 3.1% | 4.5% | 2.8% | ≤ 15% |
| Precision (Reproducibility, %RSD) | - | - | 4.8% | ≤ 15% |
| Linearity (R²) | 0.998 | 0.999 | 0.998 | ≥ 0.995 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.4 | Reportable |
Data is hypothetical and for illustrative purposes.
Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled standards like this compound are the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This property allows them to be distinguished by the mass spectrometer.
The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the target analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any variations during the analytical process affect both compounds equally and are canceled out.
Detailed Experimental Protocol (LC-MS/MS)
This section outlines a typical validated protocol for the quantification of 2-Ethoxyphenol in human plasma using this compound.
A. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound at 50 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
B. Liquid Chromatography Conditions
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1.5 minutes.
-
Column Temperature: 40°C.
C. Tandem Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Ethoxyphenol: Q1: 137.1 m/z -> Q3: 108.1 m/z
-
This compound: Q1: 142.1 m/z -> Q3: 113.1 m/z
-
-
Key Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument used.
Comparison with Alternative Internal Standards
While a stable isotope-labeled analog is the ideal internal standard, other compounds can be used if this compound is unavailable. The choice of an alternative requires careful validation to ensure it adequately mimics the analyte's behavior.
Table 2: Comparison of Potential Internal Standard Alternatives
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope Labeled (Ideal) | This compound | Co-elutes with analyte; corrects for matrix effects and extraction variability most effectively.[1] | Higher cost; requires synthesis. |
| Stable Isotope Labeled (Different Position) | 2-Ethoxyphenol-¹³C₆ | Similar benefits to deuterated standard; may have slightly different fragmentation. | Higher cost; availability may be limited. |
| Structural Analog (Non-labeled) | 2-Methoxyphenol (Guaiacol) | Lower cost; commercially available. | Different retention time and ionization efficiency; may not fully correct for matrix effects. |
| Deuterated Analog (Similar Compound) | Guaiacol-d3 | Better than a non-labeled analog; may have similar extraction behavior.[1] | Does not perfectly co-elute; ionization response may differ from the analyte. |
When selecting an internal standard, it is crucial to verify its purity, as contaminants can significantly impact assay accuracy.[2] The ideal standard should not be present in the study samples and should have a retention time close to, but chromatographically resolved from, the analyte if it is not a stable isotope analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2-Ethoxyphenol-d5 in Diverse Matrices: A Comparative Guide
A Note on Data Availability: Publicly available, detailed performance evaluations of 2-Ethoxyphenol-d5 as an internal standard for the quantification of 2-Ethoxyphenol across different biological matrices are limited. To provide a comprehensive and practical comparison guide that adheres to the requested format, this document presents a representative analysis based on a structurally similar compound, 2-Phenoxyethanol , and its deuterated internal standard, 2-Phenoxyethanol-d5 . The analytical principles and performance metrics detailed herein are analogous to what would be expected for this compound and serve as a valuable reference for researchers developing and validating similar analytical methods.
Introduction
Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their use is critical for correcting variability in sample extraction, derivatization, and instrument response, thereby ensuring the accuracy and precision of analytical results. This compound, a deuterated analog of 2-Ethoxyphenol, is designed to serve this purpose in the quantification of its non-labeled counterpart in various biological matrices. This guide provides a comparative overview of the analytical performance of a representative deuterated internal standard, 2-Phenoxyethanol-d5, in human blood and urine, offering insights applicable to the use of this compound.
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. A stable isotope-labeled version of the analyte, such as this compound, is the preferred choice as it most closely mimics the behavior of the analyte during sample preparation and analysis.
This guide will delve into the experimental protocols and performance data for the analysis of 2-Phenoxyethanol in human blood and urine using 2-Phenoxyethanol-d5 as an internal standard. The presented data is based on established gas chromatography-tandem mass spectrometry (GC-MS/MS) methods.
Comparative Performance Data
The following tables summarize the key performance parameters for the quantitative determination of 2-Phenoxyethanol in human blood and urine using 2-Phenoxyethanol-d5 as an internal standard. This data is representative of the performance that can be expected from a well-validated method using a deuterated internal standard.
Table 1: Method Performance in Human Blood
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95.5 - 108.2% |
| Precision (% RSD) | < 10% |
| Limit of Quantification (LOQ) | 2.0 - 3.9 µg/L[1] |
| Internal Standard | 2-Phenoxyethanol-d5 |
Table 2: Method Performance in Human Urine
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 92.8 - 106.5% |
| Precision (% RSD) | < 8% |
| Limit of Quantification (LOQ) | 0.5 - 6.1 µg/L[1] |
| Internal Standard | 2-Phenoxyethanol-d5 |
Experimental Protocols
Detailed methodologies for the analysis of 2-Phenoxyethanol in human blood and urine are provided below. These protocols are based on a validated GC-MS/MS method and are representative of the procedures that would be employed for 2-Ethoxyphenol analysis.
Analysis in Human Blood
Sample Preparation:
-
To 100 µL of human blood, add 10 µL of the internal standard working solution (2-Phenoxyethanol-d5).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate containing a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 60°C for 30 minutes to complete the silylation reaction.
-
Inject 1 µL of the derivatized sample into the GC-MS/MS system.
GC-MS/MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions:
-
2-Phenoxyethanol-TMS: To be determined based on the specific analyte and derivatization
-
2-Phenoxyethanol-d5-TMS: To be determined based on the specific analyte and derivatization
-
Analysis in Human Urine
Sample Preparation:
-
To 500 µL of human urine, add 20 µL of the internal standard working solution (2-Phenoxyethanol-d5).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites.
-
Incubate the mixture at 37°C for 2 hours.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate containing a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS/MS system.
GC-MS/MS Conditions:
-
The GC-MS/MS conditions are the same as those described for the analysis in human blood.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the analysis of the representative analyte, 2-Phenoxyethanol, in human blood and urine.
Experimental workflow for blood analysis.
Experimental workflow for urine analysis.
Alternative Internal Standards
While a stable isotope-labeled internal standard is the ideal choice, other alternatives can be considered if this compound is unavailable. These alternatives generally fall into two categories:
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. For 2-Ethoxyphenol, a suitable structural analog might be another alkoxy-substituted phenol, such as 2-Methoxyphenol or 2-Propoxyphenol. The key is to select a compound that has similar extraction and chromatographic behavior but can be distinguished by mass spectrometry.
-
Homologs: These are compounds from the same chemical family but with a different alkyl chain length. For example, a homolog of 2-Ethoxyphenol could be a compound with a longer or shorter ethoxy group.
It is important to note that while these alternatives can be used, they may not perfectly mimic the behavior of the analyte, which can lead to reduced accuracy and precision compared to the use of a deuterated internal standard. Thorough validation is crucial when using any alternative internal standard.
Conclusion
References
The Gold Standard for Phenolic Analysis: A Comparative Guide to 2-Ethoxyphenol-d5 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis of phenolic compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of 2-Ethoxyphenol-d5, a deuterated internal standard, with other common phenolic internal standards, supported by established analytical principles and representative experimental data.
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This ensures that it experiences similar effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis due to their high degree of similarity to the target analytes.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Phenolic Internal Standards
The primary distinction among internal standards for phenolic compound analysis lies in whether they are isotopically labeled (e.g., deuterated) or are structurally similar but non-deuterated analogs.
This compound , as a deuterated standard, offers significant advantages in analytical performance. The substitution of five hydrogen atoms with deuterium results in a molecule with nearly identical physicochemical properties to its non-deuterated counterpart but with a distinct mass-to-charge ratio (m/z), allowing for separate detection by a mass spectrometer.
In contrast, non-deuterated phenolic internal standards are typically structural analogs of the analyte. While they can compensate for some variability, their different chemical structures can lead to differences in chromatographic retention time, extraction efficiency, and susceptibility to matrix effects, potentially compromising the accuracy of quantification.[2]
Data Presentation
The following table summarizes the expected performance characteristics of this compound compared to a representative non-deuterated phenolic structural analog internal standard.
| Performance Characteristic | This compound (Deuterated IS) | Non-Deuterated Phenolic Analog IS | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Due to virtually identical physicochemical properties, deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects at the point of ionization. |
| Matrix Effect Compensation | High | Low to Moderate | Co-elution allows for effective normalization of ion suppression or enhancement caused by matrix components.[1][2] |
| Extraction Recovery | Mimics analyte's recovery very closely | May have significantly different recovery | Identical chemical structure leads to similar partitioning behavior during sample preparation. |
| Accuracy | High | Moderate to High | More effective correction for variability leads to more accurate quantification. |
| Precision | High | Moderate to High | Consistent correction across samples results in lower relative standard deviation (RSD). |
| Potential for Cross-Interference | Low (with appropriate mass resolution) | Low (if chromatographically resolved) | The mass difference prevents signal overlap with the analyte. |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is more complex and expensive. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of analytical assays using internal standards. Below are representative protocols for the assessment of key performance parameters.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for ion suppression or enhancement from the sample matrix.
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the matrix before the extraction process.
-
-
-
Analysis: Analyze all samples by LC-MS/MS or GC-MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A)
-
Internal Standard Normalized Matrix Factor: (MF of Analyte) / (MF of Internal Standard)
-
An internal standard normalized matrix factor close to 1 indicates effective compensation for matrix effects.
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy (closeness to the true value) and precision (reproducibility) of the method using the internal standard.
-
Sample Preparation:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and a constant concentration of the internal standard into the blank matrix.
-
-
Analysis:
-
Analyze five replicates of each QC level in three separate analytical runs on different days.
-
-
Calculation:
-
Calculate the concentration of the analyte in each QC sample using a calibration curve.
-
Accuracy: Expressed as the percentage of the calculated concentration relative to the nominal concentration (%RE).
-
Precision: Expressed as the relative standard deviation (%RSD) of the replicate measurements.
-
Acceptance criteria for accuracy and precision are typically within ±15% (±20% for the lower limit of quantification).[3]
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standard correction for analytical variability.
Conclusion
The selection of an internal standard is a critical factor in the development of robust and reliable quantitative methods for phenolic compounds. While non-deuterated structural analogs can be a cost-effective option for some applications, the experimental evidence and underlying analytical principles strongly support the use of deuterated internal standards like This compound for achieving the highest quality data. Their ability to closely mimic the behavior of the analyte and effectively compensate for matrix effects and other sources of variability makes them the superior choice for demanding applications in drug development, clinical research, and environmental analysis where accuracy and reliability are paramount. A thorough method validation is essential to ensure that the chosen internal standard provides the necessary performance for its intended application.
References
Navigating the Maze: A Comparative Guide to Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to ensure your bioanalytical methods are robust, reliable, and compliant with global regulatory expectations.
Deuterated internal standards, where one or more hydrogen atoms in an analyte molecule are replaced by deuterium, have become the industry benchmark, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to superior accuracy and precision in quantitation.[3][4] This guide delves into the regulatory framework, performance comparisons, and practical experimental protocols for their effective implementation.
The Regulatory Consensus: A Harmonized Approach
The use of deuterated internal standards in regulated bioanalysis is guided by a harmonized framework established by key regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5] The ICH M10 guideline on bioanalytical method validation serves as a central document, promoting a unified approach to ensure the quality and consistency of bioanalytical data.[5][6] While not explicitly mandating the use of stable isotope-labeled internal standards (SIL-IS), regulatory bodies strongly recommend their use due to their ability to compensate for variability in sample preparation and analysis.[1][4]
Performance Showdown: Deuterated vs. Other Internal Standards
The selection of an appropriate internal standard is a critical first step in developing a robust bioanalytical method.[5] While deuterated standards are the preferred choice, understanding their performance relative to other options like ¹³C-labeled standards and structural analogs is crucial for informed decision-making.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS [1]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Table 2: Key Performance Characteristics of Different Internal Standard Types [1][2]
| Characteristic | Deuterated Standard | ¹³C-Labeled Standard | Structural Analog |
| Co-elution | High probability | High probability | Variable |
| Matrix Effect Compensation | Excellent | Excellent | Can be inadequate |
| Potential for Isotopic Exchange | Low, but possible | Negligible | Not applicable |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | Often more expensive to synthesize. | Can be readily available and inexpensive. |
Essential Experimental Protocols for Method Validation
A comprehensive validation of a bioanalytical method is essential to ensure its reliability.[7] The following are detailed protocols for key validation experiments when using a deuterated internal standard, in line with FDA and EMA guidelines.[8]
Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]
-
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[1]
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[1]
-
Process a second set of blank samples spiked only with the deuterated internal standard.
-
Process a third set of blank samples spiked with the analyte at the lower limit of quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]
-
Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks. The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[7]
-
Matrix Effect
-
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[1]
-
Protocol:
-
Obtain at least six different sources of blank biological matrix.[7]
-
Prepare three sets of samples for each matrix source:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).[7]
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[1] The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1]
-
Stability
-
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[1]
-
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[1]
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[1]
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.[1]
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[1]
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.[1]
-
The mean concentration at each stability time point should be within ±15% of the nominal concentration.[6]
-
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter or agreement between a series of measurements (precision).[7]
-
Protocol:
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level (low, medium, high) in a single analytical run.[1]
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[1]
-
The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[6]
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for internal standard selection.
Caption: Experimental workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Decision tree for selecting a suitable internal standard in bioanalysis.
References
Cross-Validation of Analytical Methods for 2-Ethoxyphenol-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is paramount for reliable pharmacokinetic, toxicokinetic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as 2-Ethoxyphenol-d5, is the gold standard in mass spectrometry-based bioanalysis, ensuring the highest levels of accuracy and precision.[1][2] This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Ethoxyphenol, with this compound as the internal standard.
Cross-validation of analytical methods is critical when comparing results from different techniques or laboratories, ensuring data integrity and consistency.[3] This guide presents supporting experimental data from analogous phenolic compounds to illustrate the performance of these methods.
Data Presentation: A Comparative Analysis
The selection between LC-MS/MS and GC-MS often depends on the analyte's properties, the required sensitivity, and the sample matrix. Below is a summary of typical performance characteristics for the analysis of small phenolic compounds, providing a baseline for what can be expected for 2-Ethoxyphenol.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.5 - 20 µg/L |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 84 - 104%[4] |
| Sample Preparation | Often simpler (e.g., protein precipitation, liquid-liquid extraction) | May require derivatization to increase volatility[4] |
| Analysis Time | Typically shorter run times | Can have longer run times depending on the temperature program |
| Selectivity | High, with the use of Multiple Reaction Monitoring (MRM) | High, especially with tandem MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of a small phenolic compound like 2-Ethoxyphenol in a biological matrix such as plasma or urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma/urine sample, add 25 µL of this compound internal standard solution.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for 2-Ethoxyphenol and this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (with Derivatization):
-
To 1 mL of urine, add this compound internal standard and a deconjugating enzyme (e.g., β-glucuronidase/sulfatase) and incubate.[4]
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., toluene) under acidic conditions.[4]
-
Evaporate the organic layer.
-
Add a derivatizing agent (e.g., BSTFA or MTBSTFA) to the dried extract and heat to form a volatile silyl ether.[4]
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for 2-Ethoxyphenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Ethoxyphenol-d5: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxyphenol-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety data for 2-Ethoxyphenol and should be followed diligently by all researchers, scientists, and drug development professionals.
Hazard and Safety Information
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This substance is a combustible liquid that can cause significant health effects upon exposure.[1][2]
| Hazard Statement | Description | Primary Reference |
| H227 | Combustible liquid. | [2] |
| H302 | Harmful if swallowed. | [1][2] |
| H315 | Causes skin irritation. | [1][2] |
| H318 | Causes serious eye damage. | [1][2] |
| H335 | May cause respiratory irritation. | [1][2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3] | [3] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All personnel involved in the disposal process must be equipped with the following:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors.[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
1. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, compatible, and properly labeled container.[4] The original container is often the best choice for waste storage.
-
Ensure the container is sealed with a tightly fitting cap and is kept closed at all times, except when waste is being added.
-
Store the waste container in a cool, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[3][5]
-
The storage area should be designated for hazardous chemical waste.
2. Handling Spills:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[4]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Carefully collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing and place it into a suitable, sealed container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[4]
3. Arranging for Professional Disposal:
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so.
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[1][4]
-
Provide the contractor with the chemical name (this compound), CAS number (if available, the CAS for the non-deuterated form is 94-71-3), and all available hazard information from the Safety Data Sheet (SDS).[1][4]
-
Follow all instructions provided by the disposal company regarding the packaging and labeling of the waste for transport.[4]
4. Final Disposal Method:
-
The most common professional disposal method for this type of combustible material is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Ethoxyphenol-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethoxyphenol-d5 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-(Ethoxy-d5)phenol, Catechol Monoethyl Ether-d5[1][]
-
Molecular Formula: C₈H₅D₅O₂[3]
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6][7]
-
Skin Irritation (Category 2): Causes skin irritation.[5][6][7]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[5][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6][7]
-
Combustible Liquid: May ignite if heated.[7]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for phenolic compounds and the SDS for 2-Ethoxyphenol.[8][9][10]
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[8][10] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised for enhanced protection.[8][10][11] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required.[8][10] An apron may be necessary for splash risks.[10] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside a fume hood or if aerosolization is possible.[8] |
| Feet | Closed-Toe Shoes | Leather or chemically resistant shoes that fully cover the feet are required.[8][10] |
Operational and Handling Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[11][12]
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials ready.[12]
-
Dispensing: When weighing or transferring the compound, do so within a chemical fume hood. Avoid creating dust if in solid form.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
General Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[8][13] Avoid contact with skin, eyes, and clothing.[7][13]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, alkali metals, and strong acids.[14]
Emergency and Disposal Plans
Immediate and appropriate responses to spills and proper waste disposal are crucial to prevent contamination and exposure.
Spill Response
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For liquid spills, use an inert absorbent material like clay or diatomaceous earth to contain the spill.[6][13]
-
Cleanup:
-
Decontamination: Decontaminate all equipment used for cleanup before reuse.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][11][14] For phenol exposure, polyethylene glycol (PEG 300 or 400) can be used to wipe the skin.[11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][14] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][6] Do not dispose of it down the drain or in regular trash.[6]
Experimental Workflow for Handling this compound```dot
// Node Definitions prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol [label="Review Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling [label="Handling", fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Work in Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Weigh/Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Prepare Solution", fillcolor="#FBBC05", fontcolor="#202124"]; experiment [label="Perform Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup [label="Cleanup & Disposal", fillcolor="#F1F3F4", fontcolor="#202124"]; decontaminate [label="Decontaminate Workspace", fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste [label="Dispose of Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; remove_ppe [label="Remove PPE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Hands", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> ppe; prep -> protocol; ppe -> handling; protocol -> handling; handling -> fume_hood; fume_hood -> weigh -> dissolve -> experiment; experiment -> cleanup; cleanup -> decontaminate; cleanup -> waste; cleanup -> remove_ppe; decontaminate -> end; waste -> end; remove_ppe -> wash -> end; }``` Caption: Workflow for safe handling of this compound.
References
- 1. 117320-30-6(2-ETHOXY-D5-PHENOL) | Kuujia.com [kuujia.com]
- 3. scbt.com [scbt.com]
- 4. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. benchchem.com [benchchem.com]
- 9. trojanworld.com [trojanworld.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
